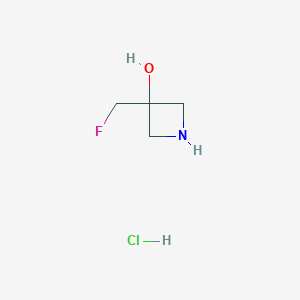
tert-butyl 2-ethynyl-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-ethynyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds widely recognized for their presence in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available indole derivatives.
Key Steps:
Reaction Conditions: These reactions are generally carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and other side reactions. Typical solvents include tetrahydrofuran or dimethylformamide, and the reactions are often conducted at elevated temperatures.
Industrial Production Methods: While specific industrial methods for the large-scale production of tert-butyl 2-ethynyl-1H-indole-1-carboxylate are not well-documented, the general principles of organic synthesis and scale-up procedures would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the safety and environmental compliance of the processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ethynyl group can undergo oxidation reactions, potentially forming carbonyl-containing products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide or nitric acid.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacophores: The indole scaffold is a common pharmacophore in drug design, and derivatives of this compound could be explored for biological activity.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science:
Mechanism of Action
The mechanism by which tert-butyl 2-ethynyl-1H-indole-1-carboxylate exerts its effects would depend on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, influencing various biochemical pathways. The ethynyl group could also participate in covalent bonding with biological targets, potentially leading to inhibition or activation of specific proteins.
Comparison with Similar Compounds
- tert-butyl 3-cyano-1H-indole-1-carboxylate
- tert-butyl 2-bromo-1H-indole-1-carboxylate
Comparison:
- tert-butyl 2-ethynyl-1H-indole-1-carboxylate is unique due to the presence of the ethynyl group, which can participate in a variety of chemical reactions not possible with other substituents.
- tert-butyl 3-cyano-1H-indole-1-carboxylate features a cyano group, which can influence the electronic properties of the indole ring differently compared to the ethynyl group.
- tert-butyl 2-bromo-1H-indole-1-carboxylate contains a bromine atom, making it more reactive in substitution reactions compared to the ethynyl derivative.
This compound’s unique structure and reactivity make it a valuable molecule for various scientific and industrial applications
Properties
CAS No. |
680210-66-6 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 2-ethynylindole-1-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-5-12-10-11-8-6-7-9-13(11)16(12)14(17)18-15(2,3)4/h1,6-10H,2-4H3 |
InChI Key |
MLGSLRLREFBJPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C#C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



